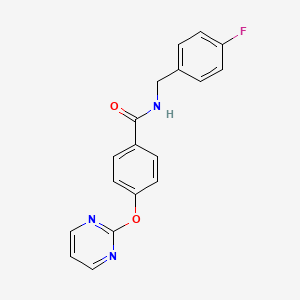

N-(4-fluorobenzyl)-4-(2-pyrimidinyloxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-fluorobenzyl)-4-(2-pyrimidinyloxy)benzamide is a compound of interest due to its unique structure and potential applications in various fields of chemistry and material science. The presence of fluorine atoms and the pyrimidinyloxy benzamide framework suggest that this compound could have unique chemical and physical properties.

Synthesis Analysis

The synthesis of N-(4-fluorobenzyl)-4-(2-pyrimidinyloxy)benzamide derivatives involves several key steps, including aromatic nucleophilic substitution and protecting group strategies. A common method for introducing the pyrimidinyl group involves reactions between halogenated benzyl compounds and pyrimidine nucleophiles. Protective groups, such as the p-benzyloxybenzyloxy group, have been used to mask reactive sites during synthesis, which can be removed under mild acid conditions to yield the desired product (ElMarrouni & Heras, 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography. For example, a crystal structure determination revealed the compound's crystallization in a specific space group with detailed molecular packing influenced by N–H···O hydrogen bonds (Deng et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of N-(4-fluorobenzyl)-4-(2-pyrimidinyloxy)benzamide is characterized by its interactions and transformations under various conditions. The fluorine atoms present in the molecule can influence its reactivity, making it a valuable precursor in the synthesis of more complex molecules.

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the material's applications. For instance, compounds with similar structures have been reported to crystallize in monoclinic systems, with their physical characteristics, including thermal stability and melting points, being thoroughly investigated (Goel et al., 2017).

Applications De Recherche Scientifique

Materials Science and Solar Cell Applications

N-(4-fluorobenzyl)-4-(2-pyrimidinyloxy)benzamide derivatives are utilized in materials science, specifically in the development of non-fullerene acceptors for polymer-based organic solar cells. The introduction of benzyl and fluorinated benzyl side chains, such as 4-fluorobenzyl, into N-annulated perylene diimide chromophores has demonstrated significant improvements in power conversion efficiencies, achieving upwards of 5.8% with different donor polymers. This highlights the compound's role in enhancing the performance of organic solar cells through molecular engineering (Nazari et al., 2018).

Molecular Imaging and Neuroscience

In neuroscience, fluorine-18 labeled analogues of benzamides, including N-(4-fluorobenzyl)-4-(2-pyrimidinyloxy)benzamide derivatives, have been developed for positron emission tomography (PET) imaging studies, particularly targeting the dopamine D2 receptor. These derivatives have been employed in in vivo studies to investigate their suitability for imaging applications, demonstrating their potential for studying neurotransmitter system dynamics and aiding in the diagnosis and research of neurological disorders (Mach et al., 1993).

Organic Chemistry and Drug Design

N-(4-fluorobenzyl)-4-(2-pyrimidinyloxy)benzamide and its derivatives are explored in the context of organic chemistry and drug design for their ability to inhibit certain biological targets. For example, derivatives have been synthesized and evaluated for their antitumor activities, indicating the compound's relevance in the development of novel chemotherapeutic agents. These studies underscore the molecule's versatility and potential as a scaffold for designing inhibitors with specific biological activities (Saito et al., 1999).

Chemical Solution Phase Transformations

Research into the chemical solution phase transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, including N-(4-fluorobenzyl)-4-(2-pyrimidinyloxy)benzamide, has shown that mass spectrometry can predict the reactivity of potential reaction centers in these molecules. This is crucial for understanding the stability and reactivity of such compounds in various chemical environments, which is essential for their application in synthetic chemistry and drug development (Wang et al., 2006).

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-pyrimidin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O2/c19-15-6-2-13(3-7-15)12-22-17(23)14-4-8-16(9-5-14)24-18-20-10-1-11-21-18/h1-11H,12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDNCQNXYWKVEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-4-(2-pyrimidinyloxy)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5587874.png)

![4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5587887.png)

![3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5587894.png)

![N-(2-ethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5587921.png)

![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587931.png)

![5-[(3-methylbutanoyl)amino]isophthalic acid](/img/structure/B5587934.png)

![(3R*,4R*)-3-cyclopropyl-1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-methylpyrrolidin-3-ol](/img/structure/B5587942.png)

![5-[(4-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5587944.png)

![5-allyl-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5587960.png)

![ethyl 4-[(3-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5587963.png)

![8-[(2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5587970.png)